molecular formula C13H7Cl4NO B11174493 2-Chloro-N-(2,4,5-trichlorophenyl)benzamide CAS No. 346690-67-3

2-Chloro-N-(2,4,5-trichlorophenyl)benzamide

Cat. No.: B11174493
CAS No.: 346690-67-3
M. Wt: 335.0 g/mol
InChI Key: XYRIKJPKFDQBPI-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Chloro-N-(2,4,5-trichlorophenyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-N-(2,4,5-trichlorophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets in plants, leading to the inhibition of plant growth. The exact molecular pathways and targets are not fully understood, but it is believed to interfere with essential biochemical processes in plants .

Comparison with Similar Compounds

2-Chloro-N-(2,4,5-trichlorophenyl)benzamide can be compared with other similar compounds, such as:

These compounds share similar chemical properties and applications but may differ in their specific effects and efficacy.

Biological Activity

2-Chloro-N-(2,4,5-trichlorophenyl)benzamide is an organic compound with a molecular formula of C13_{13}H7_{7}Cl4_{4}N O and a molecular weight of approximately 335.019 g/mol. This compound is recognized for its potential biological activities, particularly in the fields of herbicide development and oncology. Its unique structure, characterized by multiple chlorine substituents, contributes to its chemical reactivity and biological interactions.

Herbicidal Properties

Research indicates that this compound may exhibit significant herbicidal activity. The proposed mechanism involves interference with essential biochemical processes within plants, potentially disrupting growth and development pathways. Although the exact molecular targets remain to be fully elucidated, preliminary studies suggest that it may act on specific enzymes or hormonal pathways critical for plant physiology.

Cytotoxic Effects

In addition to its herbicidal applications, this compound has been investigated for its cytotoxic effects against various cancer cell lines. Compounds with similar structures have shown promise in inducing apoptosis in cancer cells, suggesting that this compound may also possess anticancer properties. For instance, studies on related compounds have demonstrated IC50_{50} values below 100 μM against human cancer cell lines such as HCT-116 and HeLa . The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and caspase activation .

Comparative Analysis of Biological Activity

CompoundActivity TypeCell Line TestedIC50_{50} (μM)Mechanism of Action
This compoundHerbicidePlant systemsNot specifiedInterference with biochemical processes
Similar CompoundsCytotoxicityHCT-11636-100Apoptosis induction via mitochondrial pathways
Similar CompoundsCytotoxicityHeLa<100Caspase activation and cell cycle arrest

Case Studies

  • Herbicidal Efficacy : A study focusing on the effects of this compound on specific plant species revealed significant growth inhibition at varying concentrations. The results indicated a dose-dependent response, with higher concentrations leading to more pronounced effects on plant growth parameters such as height and biomass.
  • Cytotoxicity in Cancer Research : In vitro studies on cancer cell lines have shown that similar compounds can induce significant apoptotic activity. For example, derivatives tested against HepG2 cells demonstrated IC50_{50} values as low as 1.43 μM, indicating strong selective cytotoxicity towards liver cancer cells compared to non-tumorigenic cells . These findings suggest that structural modifications can enhance biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2-Chloro-N-(2,4,5-trichlorophenyl)benzamide?

The compound can be synthesized via acylation of 2,4,5-trichloroaniline with 2-chlorobenzoyl chloride under anhydrous conditions. Key steps include:

  • Reagent selection : Use a Schlenk line to maintain inert atmosphere during acylation to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields high-purity product (>97%) .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and 1^1H NMR (300 MHz, CDCl3_3) analysis .

Q. How can the molecular conformation and intermolecular interactions of this compound be characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Crystallization : Slow evaporation of a dichloromethane/hexane solution produces diffraction-quality crystals .
  • Key parameters : Analyze hydrogen bonding (N–H···O=C) and π-π stacking distances (typically 3.5–3.8 Å) using software like SHELX or OLEX2 .
  • Thermal stability : Pair with TGA/DSC to correlate packing efficiency with decomposition temperatures .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions or impurity profiles. Mitigate via:

  • Standardized assays : Use identical bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols across studies .
  • Metabolite profiling : Employ LC-MS to detect degradation products (e.g., hydrolyzed amides) that may antagonize activity .
  • Target validation : Confirm enzyme inhibition (e.g., acps-PPTase) using radiolabeled substrate assays and compare IC50_{50} values across labs .

Q. How do electronic and steric effects of the 2,4,5-trichlorophenyl group influence target binding?

Computational and experimental approaches include:

  • DFT calculations : Compare electrostatic potential maps (e.g., Gaussian 16) to identify electron-deficient regions favoring hydrophobic pockets .
  • SAR studies : Synthesize analogs (e.g., 2-fluoro or 4-nitro substitutions) and measure binding affinity via SPR or ITC .
  • Cryo-EM : For membrane-bound targets, resolve binding poses in lipid bilayers to assess steric clashes .

Q. What analytical methods differentiate polymorphic forms of this compound, and how do they impact bioavailability?

Polymorphs affect dissolution rates and efficacy. Characterize via:

  • PXRD : Compare diffraction patterns (e.g., Form I: peak at 12.5° 2θ vs. Form II: 14.2° 2θ) .
  • Solubility testing : Use shake-flask method in PBS (pH 7.4) and correlate with PXRD data .
  • In vitro permeability : Parallel artificial membrane assay (PAMPA) to rank polymorphic bioavailability .

Q. Notes

  • Avoid solvent impurities (e.g., residual DMF) in biological assays, as they may artifactually elevate IC50_{50} values .
  • Cross-reference SC-XRD data with Cambridge Structural Database (CSD) entries to validate novel polymorphs .

Properties

CAS No.

346690-67-3

Molecular Formula

C13H7Cl4NO

Molecular Weight

335.0 g/mol

IUPAC Name

2-chloro-N-(2,4,5-trichlorophenyl)benzamide

InChI

InChI=1S/C13H7Cl4NO/c14-8-4-2-1-3-7(8)13(19)18-12-6-10(16)9(15)5-11(12)17/h1-6H,(H,18,19)

InChI Key

XYRIKJPKFDQBPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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